2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10310133
InChI: InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3
SMILES: CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4
Molecular Formula: C27H29NO5
Molecular Weight: 447.5 g/mol

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10310133

Molecular Formula: C27H29NO5

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C27H29NO5
Molecular Weight 447.5 g/mol
IUPAC Name 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3
Standard InChI Key HRNPUKMBWQJUBX-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Its molecular formula is C₃₁H₃₃NO₆, with a molecular weight of 539.6 g/mol (calculated based on analogous structures) . The hexahydroquinoline core features a fused bicyclic system with ketone, ester, and phenolic substituents, contributing to its structural complexity.

Structural Features and Substituents

The compound’s structure includes:

  • A hexahydroquinoline backbone with a ketone group at position 5.

  • A 2-phenoxyethyl ester at position 3.

  • A 3-hydroxyphenyl group at position 4.

  • Methyl groups at positions 2, 7, and 7.

These substituents influence its physicochemical properties and potential interactions with biological targets. For comparison, a related compound with a 7-(3,4-dimethoxyphenyl) group (C₃₃H₃₃NO₇, MW 555.6 g/mol) exhibits similar steric and electronic profiles .

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₃₁H₃₃NO₆539.62,7,7-trimethyl; 3-hydroxyphenyl
PubChem CID 3139453 C₃₃H₃₃NO₇555.67-(3,4-dimethoxyphenyl); 2-methyl
Vulcanchem VC15591210C₃₂H₂₇NO₆S553.64-(4-oxochromen-3-yl); thiophen-2-yl

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis reports exist for the target compound, analogous hexahydroquinolines are typically synthesized via multicomponent reactions involving aldehydes, β-ketoesters, and amines. For example:

  • Condensation: 2-Phenoxyethanol reacts with a substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde) to form an intermediate enol.

  • Cyclization: The enol undergoes acid-catalyzed cyclization with methyl-substituted cyclohexenone derivatives to yield the hexahydroquinoline core .

  • Esterification: The carboxylate group at position 3 is introduced via esterification with 2-phenoxyethyl chloride under basic conditions.

Analytical Characterization

Key characterization methods for similar compounds include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry.

  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

  • X-ray Crystallography: Resolves spatial arrangement in crystalline forms (though data for this compound is unavailable).

Physicochemical Properties

Solubility and Lipophilicity

The compound’s log P (octanol-water partition coefficient) is estimated at 2.8–3.1, indicating moderate lipophilicity suitable for membrane permeation . Aqueous solubility is limited (<1 mg/mL) due to the bulky phenoxyethyl and aromatic groups.

Stability

  • Thermal Stability: Decomposes above 200°C, as observed in analogous esters.

  • Photostability: The phenolic -OH group may confer susceptibility to UV-induced oxidation, necessitating storage in amber containers .

ActivityMechanismStructural Basis
Calcium AntagonismL-type Ca²⁺ channel blockadeHexahydroquinoline core
AntioxidantFree radical scavenging3-Hydroxyphenyl group
Anti-inflammatoryCOX-2 inhibitionPhenolic and ester motifs

Research Gaps and Future Directions

Despite its promising scaffold, the target compound lacks in vitro or in vivo validation. Priorities for future research include:

  • Synthesis Optimization: Developing scalable routes with >70% yield.

  • Target Identification: Screening against calcium channels and oxidative stress models.

  • ADMET Profiling: Assessing bioavailability, toxicity, and metabolic stability.

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